(2-Isopropoxyphenyl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Isopropoxyphenyl)methanol” is represented by the InChI code 1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3
.
Physical And Chemical Properties Analysis
“(2-Isopropoxyphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 166.22 g/mol .
Scientific Research Applications
1. Solvent Effects on Hydrogen Bonding and Rotation Barriers
(Lomas & Adenier, 2001) discussed the conformational behavior of 2-alkoxyphenyl(α,α-dialkyl)methanols in various solvents. Their research demonstrated that solvent types significantly influence the rotational barriers and hydrogen bonding of these compounds, which include derivatives similar to (2-Isopropoxyphenyl)methanol.
2. Methanol's Impact on Lipid Dynamics in Biological Membranes
A study by (Nguyen et al., 2019) investigated the effects of methanol on lipid dynamics, specifically in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. The results highlighted methanol's significant impact on lipid transfer and flip-flop kinetics, providing insights relevant to studies using similar alcohol derivatives.
3. Probing Surface Sites of Metal Oxide Catalysts
In the context of catalysis, (Wu et al., 2012) utilized methanol to probe surface sites of ceria nanocrystals. This approach helps in understanding the interaction of molecules like (2-Isopropoxyphenyl)methanol with various surface sites, essential for designing efficient catalysts.
4. Utilization in Catalytic C-C Coupling Reactions
Research on the catalytic potential of methanol, as seen in (Moran et al., 2011), highlights its use in C-C coupling reactions. Such reactions are fundamental in organic synthesis, where derivatives of methanol, including (2-Isopropoxyphenyl)methanol, can be utilized.
5. Pharmaceutical Applications in HPLC Analysis
(Ruíz-Gutiérrez et al., 2000) explored the use of methanol in high-performance liquid chromatography (HPLC) for pharmaceutical analysis. This indicates the potential use of (2-Isopropoxyphenyl)methanol in similar analytical applications, especially in the identification and quantification of pharmaceutical compounds.
6. Impact on Surface Nucleation and Growth in Nanotechnology
The research by (Ji et al., 2016) on the effect of alcohols, including methanol, on the nucleation and growth of nanoparticles, provides insights into how similar molecules like (2-Isopropoxyphenyl)methanol could influence the development of nanomaterials.
Safety And Hazards
properties
IUPAC Name |
(2-propan-2-yloxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGLRPZJGPWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476975 | |
Record name | (2-Isopropoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropoxyphenyl)methanol | |
CAS RN |
82657-68-9 | |
Record name | (2-Isopropoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.